molecular formula C20H11BrClN3O4 B7730626 (2E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide

(2E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B7730626
M. Wt: 472.7 g/mol
InChI Key: NXESINXGXOWQCV-XYOKQWHBSA-N
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Description

(2E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and chlorine substituents: Halogenation reactions using bromine and chlorine sources.

    Nitration: Introduction of the nitro group via nitration reactions using nitric acid or other nitrating agents.

    Formation of the cyanoprop-2-enamide moiety: This step involves the reaction of the furan derivative with appropriate nitriles and amides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Furan oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine:

  • Potential applications in drug discovery due to its unique structural features.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.
  • Studied for its potential as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of (2E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Binding to enzymes or receptors: The presence of multiple functional groups allows for specific interactions with biological macromolecules.

    Pathways involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

    (2E)-N-(3-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    (2E)-N-(3-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide: Lacks the chlorine atom, potentially altering its chemical properties.

Uniqueness:

  • The combination of bromine, chlorine, and nitro groups attached to the furan ring makes (2E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide unique in terms of its chemical reactivity and potential applications. The presence of these groups can significantly influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

(E)-N-(3-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClN3O4/c21-13-2-1-3-14(9-13)24-20(26)12(11-23)8-16-5-7-19(29-16)17-6-4-15(25(27)28)10-18(17)22/h1-10H,(H,24,26)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXESINXGXOWQCV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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